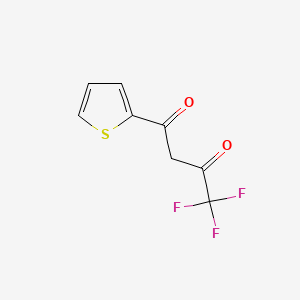

2-Thenoyltrifluoroacetone

概要

説明

テノイルトリフルオロアセトンは、キレート剤としての役割と、複合体IIにおける呼吸鎖を阻害することで細胞呼吸を抑制する役割で広く知られています 。この化合物は、化学、生物学、医学、および産業など、さまざまな分野で応用されています。

2. 製法

テノイルトリフルオロアセトンは、トリフルオロ酢酸エチルと2-アセチルチオフェンのクラィゼン縮合反応によって合成できます 。この反応は通常、ナトリウムエトキシドなどの強塩基を使用して、還流条件下で行われます。生成物はその後、再結晶によって精製され、微細な淡黄色の結晶が得られます。工業生産方法は、同様の合成経路を採用している可能性がありますが、大規模で行われ、高収率と高純度を確保するために反応条件が最適化されています。

3. 化学反応解析

テノイルトリフルオロアセトンは、次のようなさまざまな化学反応を起こします。

キレート化: 金属イオンと安定な錯体を形成するため、溶媒抽出プロセスで役立ちます.

酸化と還元: 目的の結果に応じて、特定の条件と試薬が異なりますが、酸化還元反応に関与することができます。

置換: この化合物は、特に電子求核置換が一般的なチオフェン環で、置換反応を起こすことができます。

これらの反応に使用される一般的な試薬には、縮合反応用の強塩基、酸化反応用の酸化剤、および置換反応用の求電子剤などがあります。これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。

準備方法

Thenoyltrifluoroacetone can be synthesized through a Claisen condensation reaction between ethyl trifluoroacetate and 2-acetylthiophene . The reaction typically involves the use of a strong base, such as sodium ethoxide, under reflux conditions. The product is then purified through recrystallization to obtain fine, slightly yellow crystals. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

化学反応の分析

Thenoyltrifluoroacetone undergoes various chemical reactions, including:

Chelation: It forms stable complexes with metal ions, making it useful in solvent extraction processes.

Oxidation and Reduction: It can participate in redox reactions, although specific conditions and reagents vary depending on the desired outcome.

Substitution: The compound can undergo substitution reactions, particularly at the thiophene ring, where electrophilic substitution is common.

Common reagents used in these reactions include strong bases for condensation reactions, oxidizing agents for oxidation reactions, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

科学的研究の応用

Organic Synthesis

Role as a Reagent

2-Thenoyltrifluoroacetone is a significant reagent in organic synthesis, primarily due to its ability to form stable complexes with metal ions. This property is particularly useful for synthesizing complex molecules and pharmaceuticals. The compound facilitates reactions that require precise control over metal ion coordination, enhancing the yield and selectivity of the desired products.

| Application Area | Description |

|---|---|

| Pharmaceuticals | Used in the synthesis of various drug compounds. |

| Complex Molecules | Aids in the construction of intricate molecular architectures. |

Coordination Chemistry

Metal Complex Formation

TTA is extensively utilized in coordination chemistry for preparing metal complexes that are crucial for catalysis and materials science. Its unique structure allows for the formation of highly stable chelates, which can be employed in various catalytic processes.

| Metal Ion | Stability Constant (log β) |

|---|---|

| Nd(III) | 5.82 |

| Eu(III) | 10.6 |

| Sm(III) | 14.5 |

Analytical Chemistry

Quantification of Metal Ions

In analytical chemistry, TTA serves as a chelating agent in methods such as spectrophotometry and electrothermal atomic absorption spectrometry (ETAAS). It is particularly effective for quantifying metal ions in complex matrices like environmental samples.

- Case Study : A study demonstrated the use of TTA for speciation of chromium in water and rice samples, achieving a detection limit of with a linear calibration graph ranging from to .

Fluorescent Probes

Detection of Metal Ions

TTA is employed as a fluorescent probe for detecting metal ions, which is vital in biochemistry and environmental monitoring. Its ability to form luminescent complexes with lanthanides enhances its utility as a sensor.

- Example : Research has shown that silica aerogels embedded with carbon dots derived from TTA can effectively sense lanthanide and actinide ions .

Material Science

Development of Advanced Materials

The compound's chemical properties are harnessed in the development of advanced materials such as polymers and coatings, enhancing their durability and resistance to degradation.

| Material Type | Application |

|---|---|

| Polymers | Used to improve mechanical properties and longevity. |

| Coatings | Enhances resistance to environmental degradation. |

Case Studies

- Inhibition Studies : TTA has been identified as a potent inhibitor of carboxylesterase activity, revealing its potential implications in pharmacology and toxicology .

- Nanoparticle Functionalization : The synthesis of TTA-functionalized nanoparticles has been reported to enhance luminescence properties significantly, demonstrating its application in nanotechnology .

- Environmental Monitoring : The use of TTA in surfactant-assisted emulsification dispersive liquid-liquid microextraction has shown promise for environmental analysis, particularly for heavy metal speciation .

作用機序

テノイルトリフルオロアセトンは、ミトコンドリア複合体IIのキノン還元部位に結合して、ユビキノンが結合するのを防ぐことで、その効果を発揮します 。この阻害は電子伝達鎖を阻害し、ATP産生と細胞呼吸を低下させます。 さらに、カルボキシルエステラーゼ活性を阻害し、細胞代謝にさらに影響を与えます .

類似化合物との比較

テノイルトリフルオロアセトンは、そのトリフルオロメチル基とチオフェン環のためにユニークです。これらは、強いキレート特性と細胞呼吸に対する阻害効果に寄与しています。類似の化合物には、次のものがあります。

アセチルアセトン: 同様のキレート特性を持つβ-ジケトンですが、トリフルオロメチル基とチオフェン環がありません。

ヘキサフルオロアセチルアセトン: 強いキレート特性を持つ別のβ-ジケトンですが、トリフルオロメチル基の代わりにヘキサフルオロメチル基を持っています。

2-アセチルチオフェン: チオフェン環を持っていますが、トリフルオロメチル基がないため、キレート剤としての効果が低くなります。

これらの比較は、テノイルトリフルオロアセトンの独特の化学構造の特徴が、その独特の化学的および生物学的特性にどのように寄与しているかを示しています。

生物活性

2-Thenoyltrifluoroacetone (TTA) is a synthetic compound known for its biological activity, primarily as a chelating agent and inhibitor of mitochondrial respiration. Its chemical structure includes a trifluoromethyl group, which enhances its reactivity and interaction with various metal ions. This compound has garnered attention due to its potential therapeutic applications, particularly in oncology and neurobiology.

TTA exhibits several biological activities:

- Chelation Properties : TTA can form stable complexes with metal ions such as copper (Cu) and zinc (Zn), which is crucial for its anticancer properties. These complexes play a role in the modulation of cellular processes by altering metal ion availability .

- Mitochondrial Inhibition : TTA inhibits mitochondrial complex II, leading to increased production of reactive oxygen species (ROS). This mechanism contributes to its cytotoxic effects on cancer cells by inducing oxidative stress .

Cytotoxicity Studies

Numerous studies have demonstrated the cytotoxic effects of TTA on various cancer cell lines:

- K562 Cells : TTA showed significant cytotoxicity with an IC50 value ranging from 28.2 to 51.5 μM after 72 hours of exposure. The mechanism involves the formation of Cu(II) complexes that enhance cell death .

- MCF-7 and MKN-45 Cells : In breast cancer (MCF-7) and gastric cancer (MKN-45) cell lines, TTA exhibited cytotoxicity at concentrations of 500 to 1000 ng/mL over 24 to 72 hours, again attributed to metal ion complexation .

ROS Production

TTA has been shown to increase mitochondrial ROS production, which activates microglial cells. This response is significant in neuroinflammatory conditions and suggests potential applications in treating neurodegenerative diseases .

Data Table: Biological Activity Summary

| Cell Line | Concentration (μM) | Exposure Time | IC50 (μM) | Mechanism |

|---|---|---|---|---|

| K562 | 28.2 - 51.5 | 72 hours | 28.2 - 51.5 | Cu(II) complex formation |

| MCF-7 | 500 - 1000 ng/mL | 24 - 72 hours | Not specified | Zn(II) complex formation |

| MKN-45 | 500 - 1000 ng/mL | 24 - 72 hours | Not specified | Zn(II) complex formation |

| Microglial | 100 - 1000 | 24 hours | Not specified | Increased ROS production |

Study on Copper Complexes

A study by Lopes et al. focused on the synthesis of a new copper(II) complex with TTA and its biological evaluation. The results indicated enhanced cytotoxicity against various cancer cell lines compared to TTA alone, highlighting the importance of metal coordination in enhancing therapeutic efficacy .

Neuroinflammation Research

Research published in Experimental Cell Research demonstrated that TTA-induced ROS production activated microglial cells, suggesting its potential role in modulating neuroinflammation. This study provides insights into how TTA may be utilized in treating conditions characterized by excessive inflammation in the nervous system .

特性

IUPAC Name |

4,4,4-trifluoro-1-thiophen-2-ylbutane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O2S/c9-8(10,11)7(13)4-5(12)6-2-1-3-14-6/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXBBUSUXYMIVOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)CC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1059812 | |

| Record name | 1,3-Butanedione, 4,4,4-trifluoro-1-(2-thienyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

A yellow-tan solid with a weak odor; [MSDSonline] | |

| Record name | Thenoyltrifluoroacetone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1887 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

96-98 °C at 8.00E+00 mm Hg | |

| Record name | Thenoyltrifluoroacetone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04795 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Vapor Pressure |

0.0069 [mmHg] | |

| Record name | Thenoyltrifluoroacetone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1887 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

326-91-0 | |

| Record name | Thenoyltrifluoroacetone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=326-91-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thenoyltrifluoroacetone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000326910 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thenoyltrifluoroacetone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04795 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-Thenoyltrifluoroacetone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66544 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Butanedione, 4,4,4-trifluoro-1-(2-thienyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Butanedione, 4,4,4-trifluoro-1-(2-thienyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4,4-trifluoro-1-(2-thienyl)butane-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.743 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THENOYLTRIFLUOROACETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MYQ9MNW7NI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。